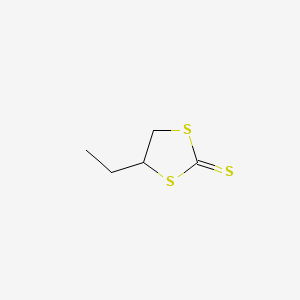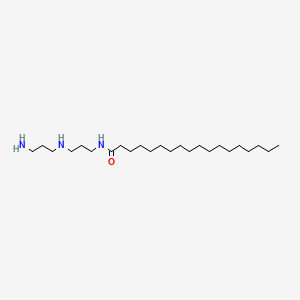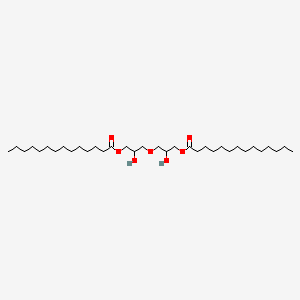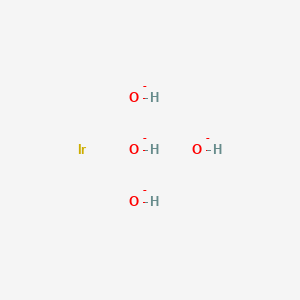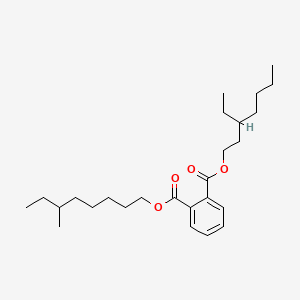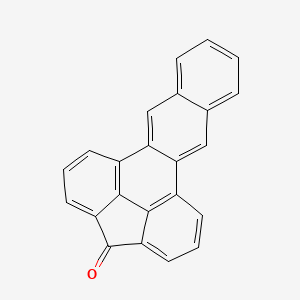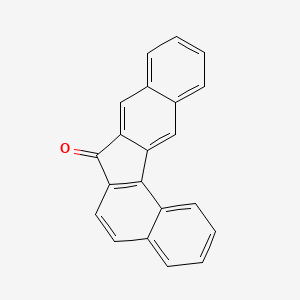
(1Z)-2-Diazonio-3-methoxy-3-oxo-1-phenylprop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 19798 is a chemical compound known for its applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of NSC 19798 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
NSC 19798 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of NSC 19798, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
NSC 19798 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.
Medicine: It is studied for its potential medicinal properties and its use in the development of new drugs.
Industry: It is used in various industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 19798 involves its interaction with specific molecular targets and pathways in biological systems. The exact mechanism of action may vary depending on the specific application and the biological system being studied. Generally, it may involve binding to specific receptors or enzymes, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
NSC 19798 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 706744: Known for its anticancer properties and its ability to inhibit topoisomerase I.
NSC 725776 (Indimitecan): Another topoisomerase I inhibitor with potential anticancer activity.
NSC 724998 (Indotecan): Similar to NSC 725776, it is also a topoisomerase I inhibitor with anticancer properties.
NSC 19798 is unique in its specific chemical structure and properties, which may offer distinct advantages in certain applications compared to these similar compounds.
Properties
CAS No. |
1807-69-8 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 2-diazo-3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(12-11)9(13)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
NBCDTBRUCMPAJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



